molecular formula C8H7FO B1304903 4-Fluoro-2-methylbenzaldehyde CAS No. 63082-45-1

4-Fluoro-2-methylbenzaldehyde

Cat. No. B1304903
CAS RN: 63082-45-1
M. Wt: 138.14 g/mol
InChI Key: ADCFIKGEGWFWEA-UHFFFAOYSA-N
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Patent
US05506219

Procedure details

A -78° C. solution of 2-fluoro-5-bromotoluene (25.764 gm, 136.3 mmol) in THF (200 ml) was treated with n-BuLi (2.5M in hexane, 60 ml, 150 mmol) over a 12-minute period. After stirring for one hour, the cloudy white mixture was treated with neat dimethylformamide (30 ml, 28.3 gm, 387 mmol) over a two-minute period. Stirring continued for an additional hour. The mixture was then quenched with saturated NH4Cl, warmed to room temperature, and made acidic with 10% HCl. The mixture was extracted with Et2O and the ether extract was washed with H2O and brine, then dried (Na2SO4), filtered, and stripped. The dark residue was distilled (bp 55° C. @1 mm) to give the title compound (16.286 gm, 86%).
Quantity
25.764 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1C=C[C:5](Br)=[CH:4][C:3]=1C.[Li]CCCC.CN(C)C=O.[CH2:20]1[CH2:24][O:23][CH2:22][CH2:21]1>>[F:1][C:2]1[CH:24]=[CH:20][C:21]([CH:22]=[O:23])=[C:4]([CH3:5])[CH:3]=1

Inputs

Step One
Name
Quantity
25.764 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)Br)C
Name
Quantity
60 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
continued for an additional hour
CUSTOM
Type
CUSTOM
Details
The mixture was then quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with Et2O
EXTRACTION
Type
EXTRACTION
Details
the ether extract
WASH
Type
WASH
Details
was washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The dark residue was distilled (bp 55° C. @1 mm)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC(=C(C=O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.286 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.